![molecular formula C8H18N2O B1427638 Methyl[1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1250905-70-4](/img/structure/B1427638.png)

Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Übersicht

Beschreibung

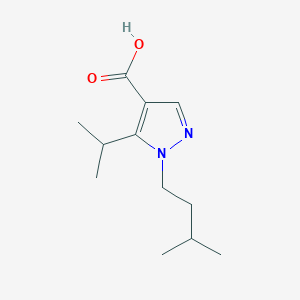

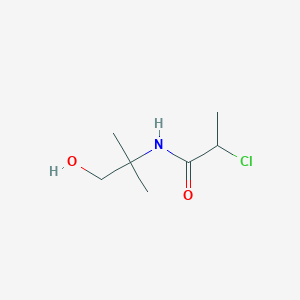

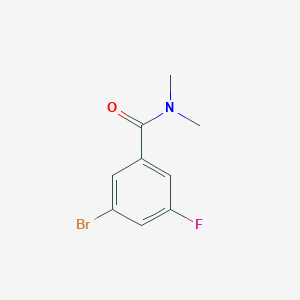

“Methyl[1-(morpholin-4-yl)propan-2-yl]amine” is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl[1-(morpholin-4-yl)propan-2-yl]amine” consists of a morpholine ring attached to a propane chain with a methylamine group .Wissenschaftliche Forschungsanwendungen

- Application : This compound is synthesized from 3-methyl-2,6-diphenylpiperidin-4-one and has been characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .

- Method : The synthesis involves a Mannich condensation reaction .

- Results : The synthesized compound has a piperidin-4-one nucleus, which is known for its diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .

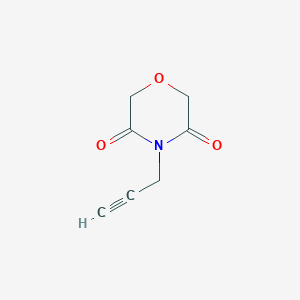

- Application : Propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .

- Method : A propargyl moiety can be introduced into bioactive molecules via base- or metal-catalyzed propargylation .

- Results : Some compounds containing a propargyl group display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Synthesis of Propargyl Compounds and Their Cytotoxic Activity

- Application : Twelve compounds bearing one or two propargyl groups were prepared and screened for their cytotoxic activity .

- Method : A propargyl moiety can be introduced into bioactive molecules via base- or metal-catalyzed propargylation .

- Results : Among the synthesized compounds, 1,3-dihydroxy-7-methoxy-2,8-bis (3-methylbut-2-en-1-yl)-6- (prop-2-yn-1-yloxy)xanthen-9-one showed the strongest activity against HepG2, LU-1, and Hela cell lines with IC 50 values of 1.02, 2.19, and 2.55 μg/mL, respectively .

- Application : This dossier provides information on N- [3- ( { [2,2-dimethyl-3- (morpholin-4-yl)propylidene]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,2-dimethyl-3- (morpholin-4-yl)propan-1-imine .

- Method : The synthesis and characterization details of this compound are provided in the dossier .

- Results : The results of the characterization and potential applications of this compound are detailed in the dossier .

Registration Dossier - ECHA

- Application : This research paper discusses the synthesis of a compound with a similar structure .

- Method : The specific methods and experimental procedures are detailed in the paper .

- Results : The results and outcomes of the synthesis are also discussed in the paper .

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6 … - MDPI

6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine …

Safety And Hazards

The safety information for “Methyl[1-(morpholin-4-yl)propan-2-yl]amine” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

N-methyl-1-morpholin-4-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(9-2)7-10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAWSOIXAAQONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[1-(morpholin-4-yl)propan-2-yl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)

![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)

![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)